Papuamine

Anticancer Cytotoxicity Apoptosis

Choose Papuamine over structural analogs for its narrower, reproducible anticancer IC50 range (0.93–1.50 µM) and unique mitochondrial mechanism that induces ATP depletion and oxidative stress—not generic autophagy. This optically active, C2-symmetric alkaloid serves as a validated positive control for antimycobacterial/antifungal assays (T. mentagrophytes, M. marinum) and a lead compound for glioblastoma (GI50 0.8 µM) and solid tumor SAR programs. Substitution with haliclonadiamine compromises potency and target engagement.

Molecular Formula C25H40N2
Molecular Weight 368.6 g/mol
CAS No. 112455-84-2
Cat. No. B1245492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapuamine
CAS112455-84-2
Synonymspapuamine
Molecular FormulaC25H40N2
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3
InChIInChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24+,25+/m0/s1
InChIKeyZKTFUNZCYRUILZ-XVMYYXKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papuamine (CAS 112455-84-2): Chemical Identity and Baseline for Scientific Procurement


Papuamine is a pentacyclic diamine alkaloid with the molecular formula C25H40N2 and a molecular weight of 368.6 g/mol, originally isolated from marine sponges of the genus Haliclona [1]. This optically active compound exhibits a C2-symmetric structure and demonstrates quantifiable biological activities in the low micromolar to sub-micromolar range across antifungal, antimycobacterial, and anticancer assays [1][2].

Why Generic Analogs Cannot Substitute for Papuamine (112455-84-2) in Research


Substitution with close structural analogs like haliclonadiamine or neopetrocyclamines is not functionally equivalent due to quantifiable differences in potency, target engagement, and molecular mechanism. For instance, in a direct head-to-head comparison, papuamine exhibits significantly narrower IC50 ranges (0.93-1.50 µM) compared to haliclonadiamine (1.00-4.44 µM) against human cancer cell lines [1]. Furthermore, papuamine's unique mitochondrial-targeting mechanism, distinct from general autophagy induction seen in analogs, drives its specific anticancer and antimicrobial profile [2].

Quantitative Differentiation of Papuamine (112455-84-2) Against Closest Analogs


Superior Anticancer Potency and Tighter Efficacy Window Compared to Haliclonadiamine

In a direct head-to-head comparison, papuamine demonstrates superior potency and a narrower, more consistent efficacy window against six human cancer cell lines. While both compounds induce apoptosis, papuamine's IC50 values (0.93-1.50 µM) are significantly lower and less variable than those of haliclonadiamine (1.00-4.44 µM) [1]. This quantifiable difference indicates that papuamine provides a more predictable and potent tool for studying cell proliferation inhibition.

Anticancer Cytotoxicity Apoptosis

High Potency Against Glioblastoma Cells Compared to Known Class Baseline

Papuamine displays potent cytotoxicity against the glioblastoma SF-295 cell line, with a GI50 of 0.8 µM, as reported in a study isolating neopetrocyclamines A and B [1]. While a direct comparator was not tested in the same assay, this value is notably low compared to typical marine alkaloid class potencies, underscoring papuamine's specific utility in brain cancer research models.

Glioblastoma Cytotoxicity Cancer Research

Mitochondrial Dysfunction Induction as a Unique Mechanistic Differentiator

Papuamine's mechanism of action is distinct from other alkaloids like haliclonadiamine. While haliclonadiamine induces autophagy and apoptosis, papuamine directly targets mitochondrial function. In non-small cell lung cancer (NSCLC) cell lines (H1299, H226B, A549), papuamine causes loss of mitochondrial membrane potential (ΔΨm) and increases mitochondrial superoxide generation, leading to ATP depletion and subsequent apoptosis [1]. This mitochondrial dysfunction is a quantifiable phenotypic difference not reported for its closest analogs.

Mitochondria ATP Depletion Mechanism of Action

Optimal Application Scenarios for Papuamine (112455-84-2) in Scientific and Industrial Research


Anticancer Drug Discovery: Lead Optimization in Solid Tumors

Given its potent and consistent cytotoxicity (IC50 0.93-1.50 µM) against breast, prostate, and colon cancer cell lines, papuamine serves as an excellent lead compound for medicinal chemistry programs targeting solid tumors. Its defined efficacy window allows for reliable structure-activity relationship (SAR) studies [1].

Glioblastoma Research Models

The sub-micromolar GI50 (0.8 µM) against glioblastoma SF-295 cells positions papuamine as a critical tool for investigating novel therapeutic strategies for brain cancers, an area where effective small-molecule treatments are scarce [2].

Mitochondrial Biology and Cancer Metabolism Studies

As a validated mitochondria-targeting agent that induces ATP depletion and oxidative stress in NSCLC cells, papuamine is an ideal chemical probe for dissecting the role of mitochondrial dysfunction in cancer cell survival and metabolic adaptation [3].

Antimicrobial Assay Development and Screening

Papuamine's established activity against Trichophyton mentagrophytes and Mycobacterium marinum makes it a reliable positive control in antifungal and antimycobacterial screening assays, as well as a scaffold for developing new antimicrobial agents [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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